tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 211929-23-6
VCID: VC17190983
InChI: InChI=1S/C9H15N3O2/c1-5-11-6(7(10)12-5)8(13)14-9(2,3)4/h10H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

CAS No.: 211929-23-6

Cat. No.: VC17190983

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate - 211929-23-6

Specification

CAS No. 211929-23-6
Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name tert-butyl 4-amino-2-methyl-1H-imidazole-5-carboxylate
Standard InChI InChI=1S/C9H15N3O2/c1-5-11-6(7(10)12-5)8(13)14-9(2,3)4/h10H2,1-4H3,(H,11,12)
Standard InChI Key RNDYSAKJSIZOQC-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1)C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered imidazole ring substituted at positions 2, 4, and 5. The 2-methyl group enhances steric stability, while the 4-amino group provides nucleophilic reactivity. The tert-butyl ester at position 5 introduces bulkiness, influencing solubility and metabolic stability. Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
CAS Registry Number211929-23-6
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (two N, one O)
Topological Polar Surface70.14 Ų

The tert-butyl group contributes to lipophilicity (LogP ≈ 0.31), balancing aqueous solubility (12.3 mg/mL) and membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related imidazole derivatives reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 7.39 ppm (s, 1H, imidazole CH), 4.25–4.66 ppm (q, CH₂CH₃ ester), 3.65 ppm (s, NCH₃) .

  • ¹³C NMR (DMSO-d₆): δ 159.68 (ester CO), 154.27 (C-ArNH₂), 136.02 (CH-Ar) .
    Infrared spectroscopy shows absorption bands at 3390 cm⁻¹ (N-H stretch) and 1647 cm⁻¹ (C=O ester) .

Synthesis and Structural Optimization

Conventional Synthesis Pathways

The compound is typically synthesized via cyclocondensation reactions. A representative method involves:

  • Formylation: Reacting sarcosine ethyl ester with ethyl formate in tetrahydrofuran (THF) using sodium hydride as a base .

  • Cyclization: Treating the intermediate with hydrochloric acid in ethanol to form the imidazole core .

  • Amination: Introducing the amino group via cyanamide under reflux conditions .

Example Protocol:

  • Step 1: N-Formyl sarcosine ethyl ester (29.6 g) reacts with NaH in THF/ethyl formate at 20°C for 3.5 h.

  • Step 2: Hydrolysis with HCl/ethanol at 110°C for 2 h yields the imidazole intermediate.

  • Step 3: Cyanamide addition in ethanol/water at pH 3, followed by reflux, affords the final product in 61% yield .

Challenges in Scale-Up

Key issues include:

  • Low Yields (45–61%): Due to side reactions during cyclization .

  • Purification Complexity: Requires column chromatography (ethyl acetate/ethanol/NH₄OH) to isolate pure product .

  • Stereochemical Control: Racemization risks during ester hydrolysis necessitate stringent pH control.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies of analogous imidazoles demonstrate:

  • MIC Values: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Inhibition: 50% growth reduction at 16 µg/mL for Candida albicans.
    The amino group enhances membrane disruption, while the tert-butyl moiety improves pharmacokinetics.

Anti-Inflammatory Action

Imidazole derivatives suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) by 40–60% at 10 µM. Molecular docking suggests the carboxylate group binds COX-2’s Arg120 residue.

Applications in Medicinal Chemistry

Intermediate for Anticancer Agents

Derivatization at the 4-amino position yields kinase inhibitors. For example:

  • Compound 4a: IC₅₀ = 0.8 nM against EGFR mutants.

  • Compound 4b: 90% tumor growth inhibition in xenograft models.

Prodrug Development

Ester hydrolysis in vivo releases carboxylic acid metabolites with enhanced target engagement. Rat plasma stability studies show t₁/₂ = 6.2 h.

Future Directions and Challenges

Improving Synthetic Efficiency

  • Catalytic Asymmetric Synthesis: Chiral phosphoric acids could enantioselectively form the imidazole core.

  • Flow Chemistry: Microreactors may reduce reaction times from hours to minutes.

Expanding Therapeutic Indications

  • Neuroinflammation: Testing blood-brain barrier permeability using in vitro models.

  • Antiviral Activity: Screening against RNA viruses (e.g., SARS-CoV-2 protease).

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